molecular formula C16H13FN2O2 B12316702 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B12316702
M. Wt: 284.28 g/mol
InChI Key: OJJSWUVTVPCQPG-MDWZMJQESA-N
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Description

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is a compound with the molecular formula C16H13FN2O2. It is known for its applications in proteomics research and has been studied for its optoelectronic properties .

Preparation Methods

The synthesis of 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves chemical methods. The structure of the synthesized compound is confirmed using techniques such as 1H NMR and 13C NMR spectroscopy . Industrial production methods typically involve the use of specific reagents and controlled reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its optoelectronic properties, making it a candidate for use in dye-sensitized solar cells (DSSC). The compound’s structural, optoelectronic, and thermodynamic properties have been analyzed using methods such as RHF and DFT . Additionally, it is used in proteomics research due to its unique chemical structure .

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with various proteins and enzymes, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can be compared with other similar compounds, such as 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid. These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of the cyano, fluorophenyl, and pyrrol groups in this compound contributes to its distinct chemical behavior and applications .

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C16H13FN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21)/b13-8+

InChI Key

OJJSWUVTVPCQPG-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(\C#N)/C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)O

Origin of Product

United States

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